molecular formula C21H15Cl2N3O2S B2886150 1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one CAS No. 477852-96-3

1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one

Cat. No.: B2886150
CAS No.: 477852-96-3
M. Wt: 444.33
InChI Key: CGCDKVZUKSWGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one is a useful research compound. Its molecular formula is C21H15Cl2N3O2S and its molecular weight is 444.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one (CAS No. 477852-96-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C21H15Cl2N3O2SC_{21}H_{15}Cl_{2}N_{3}O_{2}S with a molecular weight of 444.33 g/mol. The compound features a pyridine ring substituted with an oxadiazole moiety and a dichlorophenyl group, which are critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Research indicates that compounds with oxadiazole rings often exhibit interactions with the Epidermal Growth Factor Receptor (EGFR) and other oxidoreductases. The inhibition of these targets can lead to significant cellular effects, including anticancer properties.

Target Enzymes

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to reduced cell proliferation in various cancer cell lines.
  • Monoamine Oxidase B (MAO-B) : Some derivatives have shown potent inhibition against MAO-B, which is crucial for neuroprotective effects in neurodegenerative diseases.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives similar to this compound. For instance:

  • A study reported that derivatives with similar structures exhibited IC50 values in the low nanomolar range against cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Properties

Research has indicated that compounds containing the oxadiazole moiety possess antimicrobial and antifungal activities. The presence of the dichlorophenyl and methylthio groups enhances these properties by increasing lipophilicity and interaction with microbial membranes.

Neuroprotective Effects

The inhibition of MAO-B by related compounds suggests potential neuroprotective effects. Compounds that inhibit MAO-B can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in treating conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Dichlorophenyl Group Enhances binding affinity to target enzymes
Methylthio Group Increases lipophilicity and membrane penetration
Pyridine Ring Essential for maintaining structural integrity

Case Studies

  • Anticancer Study : A derivative similar to this compound was tested against A431 cell lines and showed significant cytotoxicity with an IC50 value lower than doxorubicin .
  • Neuroprotection : In vivo studies demonstrated that compounds inhibiting MAO-B did not alter MAO-A at therapeutic doses, indicating a selective action that could minimize side effects associated with broader monoamine oxidase inhibition .

Properties

IUPAC Name

1-benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-17-8-6-15(10-18(17)23)13-29-21-25-24-20(28-21)16-7-9-19(27)26(12-16)11-14-4-2-1-3-5-14/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCDKVZUKSWGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NN=C(O3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.